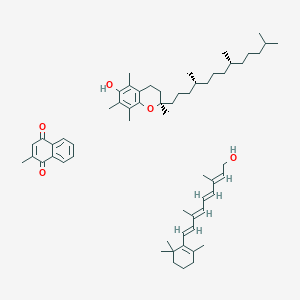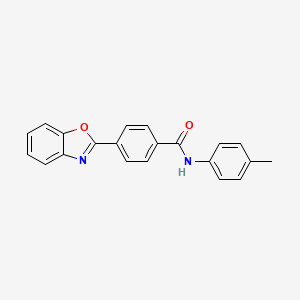
Filgrastim(granulocytecolony)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used to stimulate the production of neutrophils, a type of white blood cell, in patients undergoing chemotherapy, radiation therapy, or suffering from conditions that cause low neutrophil counts . Filgrastim is essential in reducing the risk of infection in these patients by boosting their immune system.
准备方法
Synthetic Routes and Reaction Conditions: Filgrastim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into Escherichia coli bacteria, which then express the protein. The protein is harvested and purified through a series of chromatographic techniques .
Industrial Production Methods: The industrial production of filgrastim involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are cultured in bioreactors under controlled conditions to optimize protein expression. After fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and size exclusion chromatography .
化学反应分析
Types of Reactions: Filgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and efficacy of the protein.
Common Reagents and Conditions:
Oxidation: Filgrastim can be oxidized by reactive oxygen species, which may lead to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reducing agents such as dithiothreitol can break disulfide bonds within the protein, potentially altering its structure and function.
Substitution: Chemical modifications, such as pegylation, can be used to enhance the stability and half-life of filgrastim.
Major Products Formed: The major products formed from these reactions include oxidized filgrastim, reduced filgrastim, and pegylated filgrastim. These modifications can impact the protein’s pharmacokinetics and pharmacodynamics .
科学研究应用
Filgrastim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in hematopoiesis and immune system regulation.
作用机制
Filgrastim exerts its effects by binding to the granulocyte colony-stimulating factor receptor on the surface of hematopoietic cells in the bone marrow. This binding activates intracellular signaling pathways that promote the proliferation, differentiation, and survival of neutrophil precursors. The result is an increased production of mature neutrophils, which are then released into the bloodstream to enhance the immune response .
相似化合物的比较
Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.
Lenograstim: A glycosylated form of granulocyte colony-stimulating factor produced in mammalian cells.
Sargramostim: A granulocyte-macrophage colony-stimulating factor that stimulates the production of both neutrophils and macrophages.
Uniqueness of Filgrastim: Filgrastim is unique in its rapid onset of action and its ability to specifically target neutrophil production. Unlike pegfilgrastim, which has an extended half-life, filgrastim requires more frequent dosing but allows for more precise control of neutrophil levels. Lenograstim and sargramostim have broader effects on hematopoiesis, whereas filgrastim is more focused on neutrophil production .
属性
CAS 编号 |
143011-72-7 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




